Benzyl Bromide-13C6 Benzyl Bromide-13C6
Brand Name: Vulcanchem
CAS No.: 286013-10-3
VCID: VC0055834
InChI: InChI=1S/C7H7Br/c8-6-7-4-2-1-3-5-7/h1-5H,6H2/i1+1,2+1,3+1,4+1,5+1,7+1
SMILES: C1=CC=C(C=C1)CBr
Molecular Formula: C7H7Br
Molecular Weight: 176.991

Benzyl Bromide-13C6

CAS No.: 286013-10-3

Cat. No.: VC0055834

Molecular Formula: C7H7Br

Molecular Weight: 176.991

* For research use only. Not for human or veterinary use.

Benzyl Bromide-13C6 - 286013-10-3

Specification

CAS No. 286013-10-3
Molecular Formula C7H7Br
Molecular Weight 176.991
IUPAC Name bromomethyl(1,2,3,4,5,6-13C6)cyclohexatriene
Standard InChI InChI=1S/C7H7Br/c8-6-7-4-2-1-3-5-7/h1-5H,6H2/i1+1,2+1,3+1,4+1,5+1,7+1
Standard InChI Key AGEZXYOZHKGVCM-ZXJNGCBISA-N
SMILES C1=CC=C(C=C1)CBr

Introduction

Chemical Structure and Identification

Benzyl Bromide-13C6, also known as (Bromomethyl)benzene-13C6, is an isotopically enriched version of benzyl bromide where the six carbon atoms in the benzene ring are carbon-13 isotopes rather than the naturally abundant carbon-12. This strategic labeling creates a distinctive compound used for tracking carbon movement in chemical and biological processes.

Nomenclature and Identifiers

The compound possesses multiple synonyms and identifiers that are recognized in scientific and commercial contexts:

PropertyValue
IUPAC NameBromomethyl(1,2,3,4,5,6-13C6)cyclohexatriene
CAS Registry Number286013-10-3
Molecular FormulaC7H7Br
Molecular Weight176.991 g/mol
InChIInChI=1S/C7H7Br/c8-6-7-4-2-1-3-5-7/h1-5H,6H2/i1+1,2+1,3+1,4+1,5+1,7+1
InChIKeyAGEZXYOZHKGVCM-ZXJNGCBISA-N
SMILES[13CH]1=[13CH][13CH]=13CCBr
European Community Number694-270-2

The compound is also known under several alternative names including α-Bromotoluene-13C6, (Bromophenyl)methane-13C6, 1-(Bromomethyl)benzene-13C6, Phenylmethyl Bromide-13C6, and ω-Bromotoluene-13C6 .

Structural Features

Benzyl Bromide-13C6 consists of a benzene ring with six carbon-13 atoms connected to a bromomethyl group. The strategic isotopic labeling of the ring carbons creates a unique spectroscopic signature that distinguishes it from non-labeled benzyl bromide, making it valuable for mechanistic studies and isotope tracing experiments.

Physical and Chemical Properties

Physical Properties

Benzyl Bromide-13C6 exists as a colorless liquid with lachrymatory properties, meaning it can cause irritation and tearing upon exposure. Its physical properties closely resemble those of non-labeled benzyl bromide:

PropertyValue
Physical StateColorless liquid
Boiling Point198-199°C
Melting Point-3 to 1°C
Density1.488 g/mL at 25°C
SolubilitySoluble in organic solvents; insoluble in water
StabilityRecommended storage at -20°C
Purity≥95% (commercial grade)

Chemical Behavior

The chemical behavior of Benzyl Bromide-13C6 is primarily characterized by the reactivity of the bromomethyl group. The bromine atom serves as an excellent leaving group in nucleophilic substitution reactions, making this compound an efficient reagent for introducing benzyl groups into various molecules.

Synthesis Methods

Laboratory-Scale Synthesis

The primary method for synthesizing Benzyl Bromide-13C6 involves the bromination of toluene-13C6 through a free radical mechanism. This process typically employs N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide, with carbon tetrachloride (CCl4) as the solvent.

The reaction proceeds through the following key steps:

  • Initiation: The radical initiator decomposes to form free radicals

  • Propagation: Radicals abstract a hydrogen atom from the methyl group of toluene-13C6

  • Substitution: Bromine replaces the abstracted hydrogen

  • Termination: Radical species combine to form stable products

Industrial Production Methods

For industrial-scale production, continuous photochemical bromination using in situ generated bromine (Br2) has proven efficient. This approach utilizes a bromine generator in a continuous flow mode, optimizing mass utilization and ensuring high throughput.

An alternative synthesis method demonstrated in laboratory settings involves the reaction of sodium bromate with toluene in the presence of bromine under sunlight conditions, as described in this reaction scheme:

5 BnH + 2 Br2 + BrO3- + H+ -> 5 BnBr + 3 H2O

This method has yielded approximately 62g of product (non-labeled benzyl bromide) under vacuum distillation conditions (water aspirator, approximately 50 torr) with a boiling point range of 113-119°C .

Chemical Reactions and Applications

Nucleophilic Substitution Reactions

Benzyl Bromide-13C6 readily participates in nucleophilic substitution reactions, with the bromine atom serving as an excellent leaving group. These reactions can be categorized as:

  • SN2 Reactions: Direct displacement of the bromine by nucleophiles

  • SN1 Reactions: Formation of a carbocation intermediate followed by nucleophilic attack

A notable example is the synthesis of benzyl azide from benzyl bromide (which would be applicable to the 13C6 variant as well):

Benzyl bromide + Sodium azide (in DMSO) → Benzyl azide + Sodium bromide

This reaction typically yields approximately 73% of the desired product when conducted at ambient temperature overnight .

Primary Applications

The versatility of Benzyl Bromide-13C6 makes it valuable for numerous applications:

Research FieldApplications
Organic SynthesisIntroduction of isotopically labeled benzyl groups into target molecules
Reaction Mechanism StudiesTracing carbon movement during chemical transformations
Metabolic InvestigationsFollowing metabolic pathways in biological systems
Environmental ResearchDetection and monitoring of environmental pollutants
Analytical ChemistryInternal standards for mass spectrometry and NMR spectroscopy
Pharmaceutical ResearchDevelopment of labeled drug candidates for pharmacokinetic studies

Superiority Over Other Halides

Benzyl Bromide-13C6 is preferred over benzyl chloride for many applications due to its higher reactivity, stemming from the better leaving ability of the bromine atom. While benzyl iodide exhibits even greater reactivity, the bromide version offers an optimal balance between reactivity and stability for most synthetic purposes.

Spectroscopic Characterization

Mass Spectrometry

Mass spectrometry of Benzyl Bromide-13C6 would show a characteristic isotope pattern reflecting both the presence of bromine (which has two main isotopes, 79Br and 81Br in approximately equal abundance) and the six 13C atoms. This creates a distinctive molecular ion pattern that can be used for identification and quantification purposes .

Comparative Analysis with Standard Benzyl Bromide

While Benzyl Bromide-13C6 shares many properties with standard benzyl bromide, the isotopic labeling introduces several important differences:

PropertyBenzyl Bromide-13C6Standard Benzyl Bromide
Molecular Weight176.991 g/mol171.03 g/mol
NMR SpectrumEnhanced signals for ring carbons with potential C-C couplingNormal abundance 13C spectrum
ApplicationsTracer studies, mechanistic investigationsGeneral organic synthesis
CostSignificantly higher due to isotopic enrichmentLower, more economical for routine synthesis
CAS Number286013-10-3100-39-0

The primary advantage of Benzyl Bromide-13C6 over the standard version is its utility in tracking carbon movements in chemical and biological processes, making it invaluable for mechanistic studies despite its higher cost .

Research Applications and Future Directions

Current Research Applications

Benzyl Bromide-13C6 finds extensive use in research contexts:

  • Chemistry: As a reagent for introducing isotopically labeled benzyl groups in organic synthesis and for mechanistic studies

  • Biology: In the synthesis of labeled biomolecules for tracing metabolic pathways

  • Medicine: For the synthesis of labeled pharmaceutical intermediates in drug development and pharmacokinetic studies

  • Environmental Science: As a standard for environmental pollutant detection in air, water, soil, and food samples

Future Research Directions

Emerging research directions for Benzyl Bromide-13C6 include:

  • Development of more efficient synthesis routes for isotopically labeled compounds

  • Exploration of new applications in materials science

  • Investigation of reaction mechanisms in complex biological systems

  • Integration with advanced analytical techniques for enhanced sensitivity and specificity

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